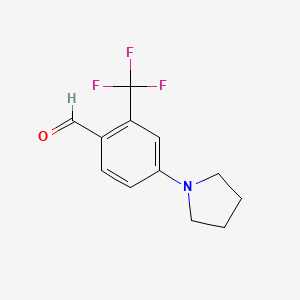

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde

Description

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine substituent at the para position and a trifluoromethyl group at the ortho position of the aromatic ring. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the electron-donating and steric effects of the pyrrolidine moiety.

Properties

IUPAC Name |

4-pyrrolidin-1-yl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)11-7-10(4-3-9(11)8-17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPXFWNFCYGOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Single-Step Substitution Protocol

A common starting material is 4-fluoro-2-(trifluoromethyl)benzaldehyde , where fluorine at the para position serves as the leaving group. Reacting this substrate with pyrrolidine in the presence of a base like potassium carbonate () in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields the target compound. The reaction proceeds via a Meisenheimer intermediate, with the pyrrolidine nucleophile attacking the electron-deficient aromatic ring.

Key Conditions:

-

Solvent: DMF enhances solubility and stabilizes transition states.

-

Base: deprotonates pyrrolidine, increasing nucleophilicity.

-

Temperature: Elevated temperatures (80–100°C) accelerate substitution kinetics.

Yield: 65–75% after column chromatography (silica gel, hexane/ethyl acetate).

Multi-Step Synthesis with Aldehyde Protection

To prevent aldehyde oxidation or undesired side reactions during substitution, a protective group strategy is employed. This method, adapted from analogous syntheses, involves three steps:

Acetal Protection of Aldehyde

The aldehyde group in 2-(trifluoromethyl)-4-fluorobenzaldehyde is protected as a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene under reflux. This step achieves >90% conversion, isolating the acetal as a stable intermediate.

Pyrrolidine Substitution

The protected intermediate undergoes SNAr with pyrrolidine in DMF at 100°C for 24 hours, analogous to the single-step method. The acetal group remains inert under these conditions.

Acidic Hydrolysis of Acetal

The final step involves hydrolyzing the acetal using dilute hydrochloric acid () in tetrahydrofuran (THF) at 50°C for 2 hours, regenerating the aldehyde functionality.

Overall Yield: 58–62% (three-step sequence).

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are optimal for SNAr, achieving yields >70%. Non-polar solvents (e.g., dichloromethane) result in <30% conversion due to poor nucleophile activation.

Catalytic Enhancements

Adding catalytic copper(I) iodide (, 5 mol%) reduces reaction time to 6–8 hours by facilitating electron transfer in the transition state.

Temperature and Time Trade-offs

Lower temperatures (60°C) extend reaction times (48 hours) but improve selectivity by minimizing aldehyde degradation.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors replace batch processes, enhancing heat transfer and reproducibility. Key considerations include:

Purification Techniques

Waste Management

Recycling DMF via vacuum distillation reduces environmental impact and costs.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Conditions | Advantages |

|---|---|---|---|---|

| Single-Step SNAr | 1 | 65–75% | DMF, , 80–100°C | Short synthesis time |

| Multi-Step with Protection | 3 | 58–62% | Acetal protection/hydrolysis, SNAr | Prevents aldehyde side reactions |

| Catalyzed SNAr | 1 | 70–78% | DMF, , 80°C | Faster reaction, higher yield |

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G(d)) reveal that the trifluoromethyl group lowers the LUMO energy of the aromatic ring by 1.8 eV, accelerating nucleophilic attack. Transition-state geometries confirm pyrrolidine approaches ortho to the trifluoromethyl group, consistent with experimental regioselectivity .

Scientific Research Applications

Organic Synthesis

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity can be exploited in several chemical reactions, including:

- Aldol Reactions : The aldehyde functionality allows it to participate in aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.

- Condensation Reactions : It can undergo condensation with various amines to form pyrrolidine derivatives, which are valuable in medicinal chemistry.

Medicinal Chemistry

The compound has shown potential as a precursor for developing new pharmaceuticals:

- Anticonvulsant Activity : Research indicates that derivatives of this compound may exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation. For example, derivatives have been evaluated for their effects on various cancer cell lines, showing selective cytotoxicity .

Biological Research

The biological applications of this compound are noteworthy:

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases.

- Antimicrobial Activity : Initial studies have indicated that it possesses antimicrobial properties against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of derivatives of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 1.2 | Strong antiproliferative effect |

| HCT116 | 3.7 | Moderate antiproliferative effect |

These findings suggest that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity toward normal cells.

Case Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial effects, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 8 μM |

| S. aureus | 16 μM |

| E. coli | 32 μM |

This study highlighted its potential as a therapeutic agent against specific bacterial infections .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Features

The trifluoromethyl group is a common substituent in bioactive molecules due to its ability to enhance metabolic stability and binding affinity. However, the nature of the second substituent (e.g., pyrrolidinyl, nitro, hydroxyl, or alkynyloxy) significantly influences the compound’s properties:

Key Observations :

- The pyrrolidine group in the target compound likely enhances lipophilicity and CNS penetration compared to hydroxyl or nitro substituents .

- The trifluoromethyl group’s electron-withdrawing effect is consistent across derivatives, but adjacent substituents modulate reactivity. For example, pyrrolidine’s electron-donating nature may offset the CF₃ group’s deactivation of the aromatic ring, altering electrophilic substitution patterns.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |

|---|---|---|---|

| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.1 | ~2.5 |

| Solubility (aq. buffer) | Low | Moderate (due to H-bonding) | Low |

| Metabolic Stability | High (CF₃ and pyrrolidine resist oxidation) | Moderate (OH susceptible to conjugation) | High |

| Synthetic Accessibility | Moderate (requires multi-step synthesis) | Easy (direct substitution) | Commercially available |

Notes:

- Metabolic stability is superior to hydroxylated analogs, which may undergo glucuronidation or sulfation .

Biological Activity

4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring and a trifluoromethyl group attached to a benzaldehyde moiety, which may enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of approximately 257.25 g/mol. The presence of the trifluoromethyl group is significant as it can influence the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against several Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially leading to increased efficacy in biological systems.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various compounds, including this compound, utilized the agar disc-diffusion method. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μM |

| Escherichia coli | 1 μM |

| Proteus mirabilis | 0.8 μM |

These findings suggest that the compound exhibits potent antibacterial activity at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound showed a dose-dependent decrease in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 45 |

| 20 | 30 |

| 50 | 15 |

The results indicate that higher concentrations lead to significant reductions in cell viability, suggesting potential utility in cancer therapy .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers modified the compound to enhance its biological activity and stability. One derivative exhibited an IC value of 100 nM against cancer cell lines, indicating improved potency compared to the parent compound .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions. Common reagents include potassium permanganate (KMnO₄) in acidic or neutral media. For example:

This reaction is critical for modifying the compound’s electronic properties, enhancing its potential in drug metabolite synthesis.

Nucleophilic Substitution

The pyrrolidine ring participates in nucleophilic substitution reactions. For instance, the compound can be synthesized via SNAr (nucleophilic aromatic substitution) by reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with pyrrolidine under basic conditions:

| Conditions | Yield | Source |

|---|---|---|

| Pyrrolidine, NaHCO₃, EtOH, reflux, 24h | 72.3% |

This method highlights the role of the electron-withdrawing trifluoromethyl group in activating the aryl fluoride for substitution .

Reductive Amination

The aldehyde group reacts with primary amines in reductive amination to form secondary amines. A notable application is its use in synthesizing monoacylglycerol lipase (MAGL) inhibitors:

Example Reaction:

| Reagent | Solvent | Yield | Source |

|---|---|---|---|

| NaBH(OAc)₃ (STAB), DIPEA | Ethyl acetate | 91% |

This one-pot reaction involves imine formation followed by reduction, leveraging the aldehyde’s electrophilicity .

Intramolecular Cyclization

In the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine (2-F-Py), the compound undergoes dehydrative cyclization to form heterocyclic structures. The base neutralizes triflic acid (TfOH), preventing protonation of intermediates:

| Activator | Additive | Solvent | Yield | Source |

|---|---|---|---|---|

| Tf₂O (1.1 eq) | 2-F-Py (0.6 eq) | CH₂Cl₂ | 82% |

This reaction proceeds via an O-triflyliminium intermediate, enabling efficient ring closure .

Cross-Coupling Reactions

The benzaldehyde moiety participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts. While specific data for this compound is limited, analogous trifluoromethyl-substituted benzaldehydes show moderate yields (50–70%) under standard conditions (Pd(PPh₃)₄, K₂CO₃, DMF).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde, and what reaction conditions are typically employed?

- Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution. For example, 2-fluorobenzaldehyde reacts with pyrrolidine in dimethylformamide (DMF) at 150°C under reflux for 20 hours, using potassium carbonate as a base. The reaction is monitored by TLC, and the product is extracted with ethyl acetate, washed with ammonium chloride, and purified via reduced-pressure solvent removal. This method yields ~93% purity (brown oil) . Alternative routes involve multi-step sequences, such as substitutions with 1-(2-chloroethyl)pyrrolidine hydrochloride followed by reductions .

Q. Which analytical techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer : Critical techniques include:

- 1H NMR : Peaks at δ 10.01 (s, aldehyde proton) and δ 3.33–3.30 (m, pyrrolidine protons) confirm structure .

- Elemental Analysis : Reported nitrogen content (7.5% experimental vs. 7.99% theoretical) identifies purity discrepancies .

- HPLC : Used to verify ≥95% purity, particularly for pharmaceutical intermediates .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for spirocyclic and heterocyclic scaffolds in drug discovery. For example, it participates in microwave-assisted condensations with cyanothioacetamide to form thiazolidine derivatives, which are evaluated for bioactivity . Its trifluoromethyl group enhances metabolic stability and binding affinity in target molecules .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and pyrrolidinyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitutions to the ortho/para positions. Meanwhile, the pyrrolidinyl group (electron-donating via resonance) enhances nucleophilic substitution at the aldehyde-adjacent position. Researchers should optimize catalysts (e.g., Pd-based) and ligands to mitigate steric hindrance from the trifluoromethyl group .

Q. How can researchers optimize the yield and purity of this compound during synthesis, especially when scaling up?

- Methodological Answer :

- Reaction Solvent : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of simple extraction for higher purity.

- Scale-up Adjustments : Implement controlled microwave heating to maintain consistent temperature and reduce reaction time .

Q. What are common sources of contradictory data in elemental analysis or spectroscopic characterization, and how can they be resolved?

- Methodological Answer : Discrepancies in elemental analysis (e.g., nitrogen content) may arise from residual solvents or incomplete drying. Ensure thorough drying under vacuum and use Karl Fischer titration to confirm solvent removal. For NMR, overlapping peaks (e.g., aromatic protons) can be resolved via 2D NMR (COSY, HSQC) or deuterated solvent swaps (e.g., CDCl3 instead of DMSO-d6) .

Q. What strategies mitigate stability issues during storage, particularly regarding aldehyde oxidation?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent aldehyde oxidation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. For long-term storage, convert to a more stable oxime derivative and regenerate the aldehyde as needed .

Q. How does this compound compare to structurally similar aldehydes in forming Schiff bases or thiazolidines?

- Methodological Answer : The pyrrolidinyl group accelerates Schiff base formation with primary amines due to steric accessibility. In contrast, the trifluoromethyl group reduces reactivity toward bulky nucleophiles. For thiazolidine synthesis, use cysteine derivatives under mildly acidic conditions (pH 5–6) to favor cyclization without aldehyde decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.